N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide
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Overview
Description
“N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of thiophene derivatives involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents . The synthesized thiophenes are used as precursors in the preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and subsequent treatment with chloroacetone and/or chloroacetic acid .Molecular Structure Analysis
The molecular structure of thiophene derivatives is determined based on IR, 1H, and 13C NMR, and mass spectra . The structure of the specific compound “this compound” is not explicitly mentioned in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives include nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate. This is followed by intramolecular dealkoxylation .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related compounds involves complex chemical reactions that yield novel structures with potential applications in pharmaceuticals and materials science. For example, compounds with similar frameworks have been synthesized and characterized by X-ray diffraction, demonstrating intricate intra and intermolecular hydrogen bonding patterns, which could be critical for their biological activity or material properties (Vasu et al., 2004).
Chemical Reactions and Mechanisms
- Research has explored the one-pot synthesis of imidazo[1,5-a]pyridines, a process that allows for the introduction of various substituents, showcasing the versatility and synthetic utility of compounds related to N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide in constructing complex heterocyclic systems (Crawforth & Paoletti, 2009).
Applications in Medicinal Chemistry
- Compounds with similar chemical structures have been investigated for their potential as DNA-binding agents, revealing insights into the structural requirements for cellular permeability and binding specificity. This research could pave the way for the development of novel therapeutics based on the manipulation of DNA interactions (Liu & Kodadek, 2009).
- The development of scalable synthesis methods for compounds with similar chemical structures has been reported, emphasizing the importance of efficient synthesis routes for potential pharmaceuticals. This research highlights the compound's relevance in the context of drug discovery and development (Scott et al., 2006).
Antimicrobial Activity
- The synthesis and evaluation of thiophenyl pyrazoles and isoxazoles demonstrate the antimicrobial potential of compounds structurally related to this compound. These studies contribute to the search for new antimicrobial agents to combat resistant bacterial strains (Sowmya et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide, is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and mode of action . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of thiazole derivatives can vary depending on the specific compound and its structure
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets and affecting biochemical pathways. The results of action for thiazole derivatives can vary depending on the specific compound and its mode of action
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
The cellular effects of N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)thiophene-2-carboxamide are currently unknown. It is known that thiazole derivatives can have a wide range of effects on cells. For instance, some thiazole derivatives have been found to have antimicrobial activity, affecting the growth and proliferation of bacteria .
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules and can exert their effects through different mechanisms, such as enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-12-4-6-13(7-5-12)14-11-19-17(20-14)23-10-8-18-16(21)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBXMPHKDCENJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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